molecular formula C17H14FN3O3S2 B2394833 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide CAS No. 865180-21-8

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide

Cat. No. B2394833
CAS RN: 865180-21-8
M. Wt: 391.44
InChI Key: YJZKNHYPKGDJJX-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The presence of the allyl group (3-carbon chain attached to the molecule via a double bond) and the sulfamoyl group (sulfur atom bonded to two oxygen atoms and one nitrogen atom) suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core, with an allyl group and a sulfamoyl group attached. The presence of these groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have shown to undergo reactions such as 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence and position of the allyl and sulfamoyl groups, as well as the overall shape and charge distribution of the molecule, would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

BCL-2 is a protein that plays a critical role in regulating apoptosis. In cancer cells, BCL-2 is often overexpressed, leading to resistance to apoptosis and promoting cancer cell survival. (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide binds to the hydrophobic groove of BCL-2, blocking its anti-apoptotic function and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. This compound has also been shown to have minimal toxicity in normal cells, making it an attractive therapeutic option.

Advantages and Limitations for Lab Experiments

One of the major advantages of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is its selectivity for BCL-2, which allows for targeted therapy with minimal toxicity to normal cells. However, this compound has been shown to be less effective in cancers that do not overexpress BCL-2, limiting its potential applications. In addition, the development of resistance to this compound has been reported in some cases, highlighting the need for combination therapies and ongoing research to improve its efficacy.

Future Directions

There are several future directions for research on (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide. One area of focus is the development of combination therapies to enhance its efficacy and overcome resistance. Another area of research is the identification of biomarkers that can predict response to this compound, allowing for personalized therapy. Additionally, ongoing clinical trials will provide further insight into the safety and efficacy of this compound in various types of cancer.

Synthesis Methods

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide involves several steps, starting with the preparation of the 3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-one intermediate. This intermediate is then reacted with 2-fluorobenzoyl chloride to yield the final product, this compound. The overall yield of the synthesis is approximately 10%.

Scientific Research Applications

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro and in vivo studies have shown that this compound selectively targets BCL-2, inducing apoptosis in cancer cells while sparing normal cells. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-fluoro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S2/c1-2-9-21-14-8-7-11(26(19,23)24)10-15(14)25-17(21)20-16(22)12-5-3-4-6-13(12)18/h2-8,10H,1,9H2,(H2,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZKNHYPKGDJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.